molecular formula C16H25NO2 B183235 N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine CAS No. 93285-86-0

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine

Cat. No.: B183235
CAS No.: 93285-86-0
M. Wt: 263.37 g/mol
InChI Key: QYUUWFKPJWELGD-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine is a chemical compound with the molecular formula C16H25NO2 It is known for its unique structure, which includes a cyclohexane ring attached to an ethyl chain that is further connected to a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine typically involves the reaction of 3,4-dimethoxyphenethylamine with cyclohexanone under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: The primary amine (3,4-dimethoxyphenethylamine) reacts with cyclohexanone in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide
  • N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
  • N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(4-isobutylphenyl)propanamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine is unique due to its specific structural features, such as the presence of a cyclohexane ring and the dimethoxyphenyl group

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine, also known as this compound hydrobromide, is a compound that has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications, supported by relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H26BrNO2 and a molecular weight of 344.29 g/mol. Its structure features a cyclohexanamine moiety linked to a 3,4-dimethoxyphenyl group via an ethyl chain. This unique structural configuration is believed to influence its interaction with various neurotransmitter receptors, which is crucial for its biological activity.

This compound primarily acts as a modulator of neurotransmitter systems. It is hypothesized to interact with specific receptors in the brain, potentially acting as either an agonist or antagonist. This modulation can influence various physiological processes, making it a candidate for therapeutic applications in neurological disorders.

Potential Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In studies involving primary SD rat nerve cells, this compound significantly improved cell viability and reduced toxicity, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer’s disease.

Biological Activity and Research Findings

The biological activity of this compound has been investigated through various experimental approaches:

  • Neurotransmitter Interaction : The compound has shown potential in modulating the activity of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This interaction is crucial for understanding its pharmacological effects.
  • Cell Viability Studies : In vitro studies demonstrated that the compound enhances the survival of nerve cells under toxic conditions. This effect was quantified through cell viability assays, indicating significant neuroprotective capabilities.
  • Receptor Binding Affinity : Research has focused on determining the binding affinity of this compound to various receptors. Preliminary results suggest that it may selectively bind to certain serotonin receptors (5-HT), which are implicated in mood regulation and cognitive functions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructure SimilarityBiological Activity
N-ethyl-nor-ketamineModerateAnalgesic and anesthetic effects
5-HT receptor agonistsHighMood enhancement and anti-depressant effects
Other cyclohexylaminesVariableDiverse pharmacological profiles

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Alzheimer's Disease Model : A study involving aged rat models showed that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation in the brain.
  • Parkinson's Disease Research : In another study focusing on Parkinson's disease models, the compound demonstrated protective effects against dopaminergic neuron degeneration.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-18-15-9-8-13(12-16(15)19-2)10-11-17-14-6-4-3-5-7-14/h8-9,12,14,17H,3-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUUWFKPJWELGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354516
Record name N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93285-86-0
Record name N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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